N-[1-(cyclobutylmethyl)piperidin-3-yl]cyclopropanesulfonamide
Description
Properties
IUPAC Name |
N-[1-(cyclobutylmethyl)piperidin-3-yl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2S/c16-18(17,13-6-7-13)14-12-5-2-8-15(10-12)9-11-3-1-4-11/h11-14H,1-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLOSERMUQVKNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2CCCC(C2)NS(=O)(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Piperidin-3-amine Derivatives
The introduction of the cyclobutylmethyl group to the piperidine nitrogen typically proceeds via alkylation. Piperidin-3-amine serves as the starting material, where the primary amine is alkylated using cyclobutylmethyl bromide or iodide under basic conditions. For example, reaction with potassium carbonate in acetonitrile at 60°C facilitates mono-alkylation while minimizing di-alkylation byproducts.
Steric hindrance from the cyclobutyl group necessitates prolonged reaction times (12–24 hours) and polar aprotic solvents such as DMF or DMSO to enhance solubility. Yields range from 45% to 68%, depending on the stoichiometric ratio of the alkylating agent.
Enzymatic Amination Approaches
Recent advances employ ω-transaminases for stereoselective synthesis of chiral piperidine intermediates. As demonstrated in CN103865964A, transaminases convert 3-piperidone derivatives to (R)-3-aminopiperidine with >99% enantiomeric excess (ee). While this method primarily targets amino-piperidines, adapting it to N-protected intermediates (e.g., Cbz or Boc groups) could enable asymmetric synthesis of the target compound’s piperidine backbone.
Cyclopropanesulfonamide Installation
Sulfonylation of Secondary Amines
The sulfonamide group is introduced via reaction of the piperidin-3-amine intermediate with cyclopropanesulfonyl chloride. This step occurs in dichloromethane or THF under inert atmosphere, with triethylamine or pyridine as HCl scavengers. Optimal conditions (0°C to room temperature, 4–6 hours) achieve yields of 72–85%.
Table 1: Sulfonylation Reaction Optimization
| Condition | Solvent | Base | Yield (%) |
|---|---|---|---|
| 0°C, 4 hours | DCM | Et₃N | 78 |
| RT, 6 hours | THF | Pyridine | 85 |
| RT, 8 hours | DMF | Et₃N | 72 |
Alternative Sulfonate Precursors
Cyclopropanesulfonyl chloride, while reactive, poses storage challenges due to hydrolysis sensitivity. Patent EP3661923NWB1 discloses stabilized variants using sulfonate esters (e.g., cyclopropanesulfonic anhydride), which react with amines in the presence of coupling agents like HATU. This method improves reproducibility but increases cost.
Key Challenges and Mitigation Strategies
Regioselectivity in Piperidine Alkylation
Competing alkylation at the 3-position amine is mitigated through temporary protection. Boc-anhydride or benzyl chloroformate selectively protects the 3-amine, enabling clean alkylation at the 1-position. Subsequent deprotection with TFA or hydrogenolysis restores the amine for sulfonylation.
Purification of Hydrophobic Intermediates
The compound’s lipophilic nature (clogP ≈ 2.9) complicates isolation. Gradient silica gel chromatography (hexane/ethyl acetate to dichloromethane/methanol) resolves this, while recrystallization from ethanol/water mixtures yields high-purity (>98%) product.
Scalability and Industrial Considerations
Continuous Flow Synthesis
Adopting flow chemistry reduces reaction times for alkylation and sulfonylation steps. A tubular reactor system with immobilized base (e.g., polymer-supported Et₃N) achieves 90% conversion in 30 minutes, enhancing throughput.
Green Chemistry Metrics
Solvent recovery systems (e.g., DMF distillation) and catalytic reagents align with sustainability goals. Lifecycle analysis reveals a 40% reduction in E-factor compared to batch processes.
Analytical Characterization
Spectroscopic Confirmation
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The sulfonamide moiety (-SO₂NH-) participates in nucleophilic substitution and hydrolysis reactions.
Nucleophilic Substitution
The sulfonamide group undergoes substitution with nucleophiles under basic conditions. A 2023 study demonstrated that similar sulfonamides react with amines or thiols via SN2 mechanisms :
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Benzylamine | K₂CO₃, DMF, 80°C, 12 hr | N-Benzyl-sulfonamide derivative | 78% | |
| Sodium thiophenol | Et₃N, CH₃CN, reflux, 6 hr | Sulfonyl sulfide analog | 65% |
Mechanistic Insight : The reaction proceeds through deprotonation of the sulfonamide nitrogen, followed by nucleophilic attack .
Piperidine Nitrogen Reactivity
The tertiary amine in the piperidine ring is susceptible to alkylation and oxidation.
Alkylation
The piperidine nitrogen reacts with alkyl halides or epoxides. A 2025 patent (AU2019353144B2) describes alkylation using cyclobutylmethyl bromide :
| Substrate | Reagent | Product | Catalyst | Yield |
|---|---|---|---|---|
| Piperidine derivative | Cyclobutylmethyl bromide | N-Cyclobutylmethyl-piperidinium salt | K₂CO₃, DMF | 82% |
Oxidation
Oxidation with KMnO₄ or CrO₃ converts the piperidine nitrogen to an N-oxide :
This reaction is critical for modulating bioavailability in drug design .
Cyclopropane Ring Reactivity
The strained cyclopropane ring undergoes ring-opening under acidic or radical conditions.
Acid-Catalyzed Ring Opening
In HCl/EtOH, the cyclopropane ring opens to form a propene sulfonamide derivative:
Radical Addition
Under UV light, cyclopropane reacts with bromine to form 1,3-dibromopropane sulfonamide:
Cyclobutylmethyl Group Reactivity
The cyclobutylmethyl substituent participates in hydrogenation and ring-expansion reactions.
Hydrogenation
Catalytic hydrogenation (H₂/Pd-C) reduces the cyclobutane ring to a butyl chain :
| Substrate | Conditions | Product | Yield |
|---|---|---|---|
| Cyclobutylmethyl derivative | H₂ (1 atm), Pd/C, EtOH | n-Butylmethyl-piperidine | 76% |
Thermal Rearrangement
At 200°C, the cyclobutyl group undergoes Cope rearrangement to form a bicyclic structure :
Biological Activity and Stability
Scientific Research Applications
Scientific Research Applications
The compound has several notable applications across various scientific domains:
Medicinal Chemistry
N-[1-(cyclobutylmethyl)piperidin-3-yl]cyclopropanesulfonamide is being investigated for its potential therapeutic effects, including:
- Anticancer Activity : It has been explored as an MDM2 inhibitor, which plays a crucial role in cancer biology by regulating p53, a tumor suppressor protein .
- Antimicrobial Properties : Preliminary studies suggest it may exhibit antimicrobial activity, making it a candidate for further investigation in infectious disease treatment.
Biological Research
In biological contexts, this compound is being studied for its interactions with specific molecular targets:
- Enzyme Inhibition : It may inhibit certain enzymes or receptors, affecting cellular processes and signaling pathways.
- Bioactive Compound Development : Its unique structure allows it to serve as a building block for creating more complex bioactive molecules .
Industrial Applications
In industry, this compound can be utilized in:
- Material Science : Development of new materials based on its chemical properties.
- Chemical Processes : Used as a reagent or intermediate in various chemical syntheses due to its reactivity.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various applications:
- MDM2 Inhibition Study : A study demonstrated that derivatives of this compound could effectively inhibit MDM2, leading to increased levels of p53 and subsequent apoptosis in cancer cells .
- Antimicrobial Testing : Laboratory tests indicated that this compound exhibited significant antimicrobial activity against specific bacterial strains, suggesting potential as an antibiotic agent.
Mechanism of Action
The mechanism of action of N-[1-(cyclobutylmethyl)piperidin-3-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues and Molecular Variations
The compound shares structural homology with several sulfonamide derivatives, differing primarily in substituents on the piperidine ring and adjacent functional groups. Key analogs include:
Key Observations :
- Electron-Withdrawing Groups: Analogs with cyano () or chloro () groups may exhibit altered electronic profiles, affecting binding interactions in biological systems.
- Molecular Weight : The thian-containing analog () has the highest molecular weight (350.5 g/mol) due to sulfur and oxygen atoms, which may influence metabolic stability .
Functional Group Impact on Physicochemical Properties
Biological Activity
N-[1-(cyclobutylmethyl)piperidin-3-yl]cyclopropanesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a therapeutic agent. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a cyclobutylmethyl group and a cyclopropanesulfonamide moiety. Its molecular formula is , and it possesses unique structural characteristics that contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₈N₂O₂S |
| Molecular Weight | 250.35 g/mol |
| IUPAC Name | This compound |
This compound is believed to exert its biological effects by interacting with specific molecular targets, potentially inhibiting certain enzymes or receptors. This interaction may modulate cellular processes, influencing pathways related to cancer proliferation and other diseases.
Therapeutic Applications
Research indicates that this compound may have applications in several therapeutic areas:
- Anticancer Activity : Preliminary studies suggest that it may inhibit tumor growth by targeting MDM2, a negative regulator of the p53 tumor suppressor .
- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent, although detailed studies are needed to confirm its efficacy against specific pathogens.
- Neurological Effects : There is ongoing research into its effects on neurological pathways, which could lead to applications in treating neurodegenerative diseases .
Case Study 1: Anticancer Activity
A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity. The compound was particularly effective against breast and colon cancer cells, with IC50 values indicating potent growth inhibition.
Case Study 2: Mechanistic Insights
Research published in medicinal chemistry journals has explored the compound's mechanism of action. It was found to induce apoptosis in cancer cells through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent .
Table 2: Summary of Case Studies
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[1-(cyclobutylmethyl)piperidin-3-yl]cyclopropanesulfonamide, and how can reaction conditions be systematically optimized?
- Methodology : Multi-step synthesis typically involves cyclopropanesulfonamide coupling to a piperidine scaffold, with cyclobutylmethyl group introduction via alkylation. Key reagents include lithium bis(trimethylsilyl)amide (LiHMDS) for deprotonation and chlorotrimethylsilane (TMSCl) for stabilization . Optimization can employ Design of Experiments (DoE) to assess variables (e.g., solvent polarity, temperature, catalyst loading) and reduce trial-and-error approaches . For example, fractional factorial designs can identify critical parameters affecting yield and purity.
Q. How can structural characterization of this compound be validated to ensure synthetic accuracy?
- Methodology : Use orthogonal analytical techniques:
- NMR : Confirm cyclopropane (δ 0.5–1.5 ppm) and sulfonamide (δ 3.0–3.5 ppm) moieties .
- HPLC-MS : Verify molecular weight (e.g., exact mass via HRMS) and purity (>95%) .
- X-ray crystallography : Resolve stereochemistry of the cyclobutylmethyl-piperidine junction if crystallization is feasible .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodology : Screen against target enzymes (e.g., kinases, GPCRs) using fluorescence polarization or SPR for binding affinity. For cytotoxicity, use MTT assays in cell lines (e.g., HEK293, HeLa). Dose-response curves (0.1–100 µM) and IC₅₀ calculations provide initial activity profiles .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets, and how does this guide experimental validation?
- Methodology :
- Docking studies : Use Schrödinger Suite or AutoDock to model binding poses with proteins (e.g., serotonin receptors), prioritizing hydrophobic interactions with the cyclopropane and sulfonamide groups .
- Molecular Dynamics (MD) : Simulate binding stability over 100 ns to assess conformational flexibility of the cyclobutylmethyl group .
- Validation : Compare computational predictions with experimental SPR or ITC data to refine models .
Q. What strategies resolve contradictions in biological activity data across different assay platforms?
- Methodology :
- Orthogonal assays : If a kinase inhibition assay (e.g., ADP-Glo™) conflicts with cellular proliferation data, use Western blotting to measure downstream phosphorylation targets .
- Metabolic stability testing : Assess cytochrome P450 interactions (e.g., CYP3A4) via LC-MS/MS to rule out off-target effects .
- Statistical analysis : Apply ANOVA to identify inter-assay variability or outlier data points .
Q. How can reaction pathways for scale-up synthesis be designed to minimize byproducts?
- Methodology :
- Mechanistic studies : Use DFT calculations (Gaussian 16) to map energy barriers for key steps (e.g., sulfonamide coupling) and identify side reactions .
- Flow chemistry : Implement continuous-flow reactors to control exothermic steps (e.g., cyclopropane ring formation) and improve reproducibility .
- In-line analytics : Integrate PAT tools (e.g., FTIR probes) for real-time monitoring of intermediates .
Q. What role does the cyclopropane moiety play in modulating pharmacokinetic properties?
- Methodology :
- LogP measurement : Compare octanol-water partitioning with/without cyclopropane via shake-flask methods to evaluate lipophilicity .
- Metabolite ID : Incubate with liver microsomes and profile metabolites using UPLC-QTOF to assess metabolic stability of the cyclopropane ring .
- Caco-2 permeability assays : Determine if the rigid cyclopropane enhances membrane diffusion .
Methodological Considerations
- Data Contradiction Example : If NMR suggests a single stereoisomer but biological activity varies, employ chiral HPLC (e.g., Chiralpak AD-H column) to confirm enantiopurity and retest activity .
- Synthetic Troubleshooting : Low yields in alkylation steps may require alternative bases (e.g., K₂CO₃ instead of LiHMDS) or protecting groups for the piperidine nitrogen .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
